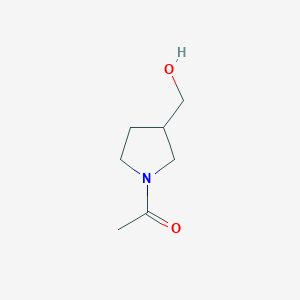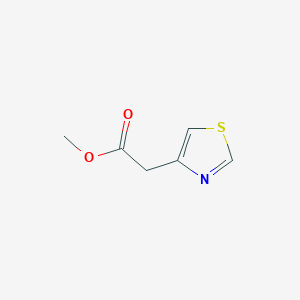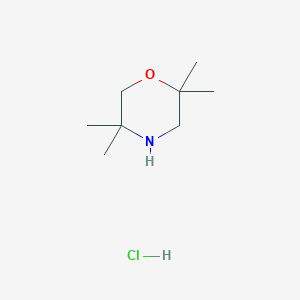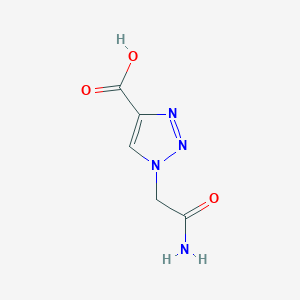
1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(Carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CMT) is a novel carboxylic acid derivative of 1,2,3-triazole. CMT has been studied extensively in recent years due to its potential applications in scientific research and analytical chemistry.
Aplicaciones Científicas De Investigación
Triazole-Based Scaffolds and Peptidomimetics
1-(Carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are pivotal in synthesizing triazole-based scaffolds. These scaffolds are instrumental in creating peptidomimetics or biologically active compounds. The chemistry of these molecules can be complex due to potential rearrangements, but protocols have been developed to overcome these challenges (Ferrini et al., 2015).
Synthesis of Substituted Triazoles
Research has focused on the synthesis of various substituted 1,2,3-triazoles. This includes methodologies for synthesizing 1-aryl 1,2,3-triazoles, which are significant for their unique ultraviolet absorption properties and dissociation constants (Khadem et al., 1968).
Triazole Derivatives in Drug Synthesis
Triazole derivatives, including 1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, have been used as intermediates in drug synthesis. They serve as crucial components for synthesizing various pharmacologically active compounds, demonstrating the versatility of triazole chemistry in medicinal applications (Pokhodylo et al., 2010).
Supramolecular Interactions of Triazoles
The supramolecular interactions of 1,2,3-triazoles, including derivatives of 1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied. These interactions have applications in supramolecular chemistry, coordination chemistry, and are crucial in the development of new materials and molecular recognition systems (Schulze & Schubert, 2014).
Antimicrobial Activity
1,2,3-Triazole derivatives, including those derived from 1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, have shown promise in antimicrobial applications. Their structure allows them to target a range of pathogens, including both Gram-positive and Gram-negative bacteria (Holla et al., 2005).
Catalytic Synthesis
Innovations in catalytic synthesis involving 1,2,3-triazoles have been explored. For instance, copper(I)-catalyzed reactions have been used to synthesize C-carbamoyl-1,2,3-triazoles, demonstrating the diverse synthetic potential of these compounds (Kwon et al., 2012).
Anticancer and Antimicrobial Potential
Recent studies have delved into the potential of 1,2,3-triazole derivatives as anticancer and antimicrobial agents. This includes the exploration of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, highlighting the broad spectrum of biological activities these compounds can exhibit (Pokhodylo et al., 2021).
Propiedades
IUPAC Name |
1-(2-amino-2-oxoethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(10)2-9-1-3(5(11)12)7-8-9/h1H,2H2,(H2,6,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLXEYXLAVFYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



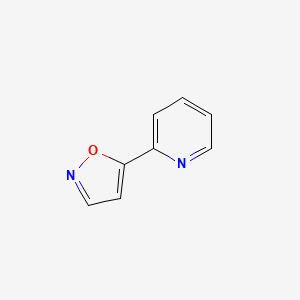
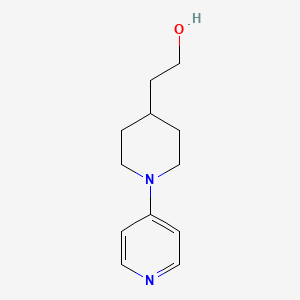

![2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B1422825.png)
![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)
